molecular formula C6H7NO2S B13082615 3-Ethyl-1,2-thiazole-5-carboxylic acid

3-Ethyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B13082615
M. Wt: 157.19 g/mol
InChI Key: LVDGXFWGUKQILL-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. The thiazole ring, which is a five-membered ring, is known for its aromatic properties and its ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid

Uniqueness

3-Ethyl-1,2-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-ethyl-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9)

InChI Key

LVDGXFWGUKQILL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=C1)C(=O)O

Origin of Product

United States

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